3-Trimethylstannyl benzoic acid

Overview

Description

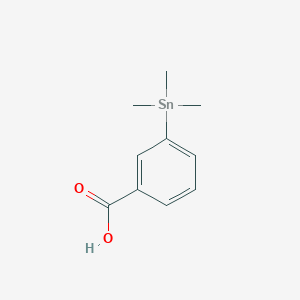

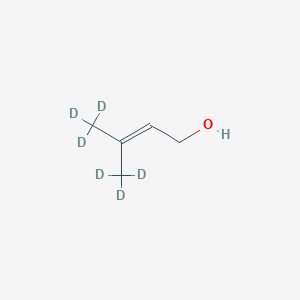

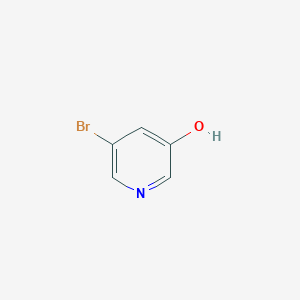

3-Trimethylstannyl benzoic acid is a chemical compound with the molecular formula C10H14O2Sn . It is a derivative of benzoic acid, where a trimethylstannyl group is attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 3-Trimethylstannyl benzoic acid consists of a benzene ring with a carboxylic acid group (-COOH) and a trimethylstannyl group (-Sn(CH3)3) attached to it .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Trimethylstannyl benzoic acid are not available, benzoic acid derivatives are known to undergo a variety of reactions. For instance, they can react with hydroxyl radicals in both gas and aqueous phases .

Scientific Research Applications

Pharmaceutical Research: Trypanocidal Activity

3-Trimethylstannyl benzoic acid derivatives have been studied for their potential as trans-sialidase inhibitors and anti-trypanosomal agents . This is particularly relevant in the treatment of Chagas disease, a chronic condition caused by the parasite Trypanosoma cruzi. The derivatives have shown potent trypanocidal activity, outperforming commercially available drugs in some cases .

Antihypertensive and Local Anesthetic Activity

In the field of pharmacology, derivatives of 3-Trimethylstannyl benzoic acid have been synthesized and evaluated for their antihypertensive and local anesthetic activities . These studies are crucial for developing new medications that can manage blood pressure and provide local anesthesia .

Material Science: Co-crystal Engineering

Benzoic acid derivatives, including those of 3-Trimethylstannyl benzoic acid, are extensively used in co-crystal engineering . This application is significant for materials research and the development of pharmaceutical applications, where the creation of co-crystals can lead to materials with improved properties .

Molecular Docking Studies

3-Trimethylstannyl benzoic acid derivatives are utilized in molecular docking studies to understand their interaction with biological targets . This is a critical step in drug design and discovery, helping researchers predict the orientation of a drug molecule when it binds to a target enzyme or receptor .

Enzymatic Analysis

These derivatives are also used in enzymatic analysis to study the inhibition of enzymes relevant to specific diseases . By understanding how these compounds interact with enzymes, scientists can design better therapeutic agents .

Emerging Drug Discovery

The derivatives of 3-Trimethylstannyl benzoic acid are part of emerging drug discovery approaches against infectious diseases. They are being explored for their potential to inhibit enzymes that are pharmacological targets for new drugs .

Mechanism of Action

Target of Action

3-Trimethylstannyl benzoic acid is a compound used in organic synthesis . .

Pharmacokinetics

It’s known that the compound is solid at room temperature and soluble in dichloromethane, ether, and ethyl acetate . These properties could potentially influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Trimethylstannyl benzoic acid, factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is known to be stable at -20°C .

properties

IUPAC Name |

3-trimethylstannylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKYWECXFLBPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432876 | |

| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161767-56-2 | |

| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)